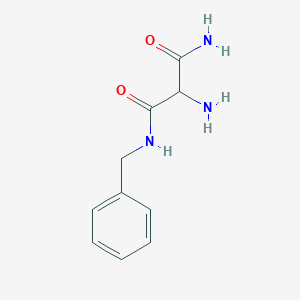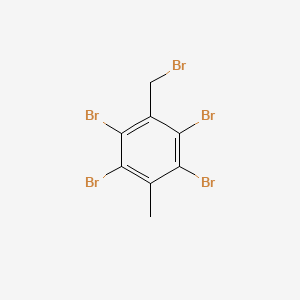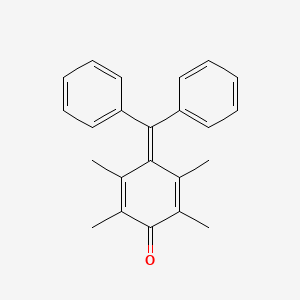
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate is a chemical compound with the molecular formula C15H26O2. It is known for its unique structure, which includes a cyclohexane ring with multiple substituents.
Vorbereitungsmethoden
The synthesis of 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate typically involves several steps. One common method starts with 2,2-dimethyl-6-oxocyclohexanecarboxylic acid methyl ester as the precursor. This compound undergoes a series of reactions, including reduction and esterification, to yield the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Analyse Chemischer Reaktionen
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and resulting in downstream effects .
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can be compared with similar compounds such as:
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one: This compound shares a similar structure but differs in its functional groups, leading to distinct chemical properties and reactivity.
Cyclohexaneethanol, 2,2-dimethyl-6-methylene-: Another structurally related compound, it has different substituents that affect its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer unique chemical and physical properties .
Eigenschaften
CAS-Nummer |
68479-99-2 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate |
InChI |
InChI=1S/C15H26O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h12,14H,1,6-10H2,2-5H3 |
InChI-Schlüssel |
GGSLLFSSNHTPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1C(=C)CCCC1(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)




![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)


![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)


